molecular formula C8H11ClN2OS B15241149 3-Amino-3-(5-chlorothiophen-2-yl)butanamide

3-Amino-3-(5-chlorothiophen-2-yl)butanamide

Cat. No.: B15241149
M. Wt: 218.70 g/mol
InChI Key: IGDUPANHDLJVMD-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chlorothiophen-2-yl)butanamide is a chemical compound with the molecular formula C₈H₁₁ClN₂OS It is characterized by the presence of an amino group, a chlorinated thiophene ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)butanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate amines under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are subsequently converted to the desired product through amide bond formation. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorinated thiophene ring can be reduced to form a non-chlorinated thiophene derivative.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Non-chlorinated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(5-chlorothiophen-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
  • Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Uniqueness

3-Amino-3-(5-chlorothiophen-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

3-amino-3-(5-chlorothiophen-2-yl)butanamide

InChI

InChI=1S/C8H11ClN2OS/c1-8(11,4-7(10)12)5-2-3-6(9)13-5/h2-3H,4,11H2,1H3,(H2,10,12)

InChI Key

IGDUPANHDLJVMD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)(C1=CC=C(S1)Cl)N

Origin of Product

United States

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